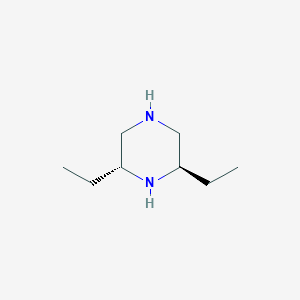

(2R,6R)-2,6-Diethylpiperazine

Description

Significance of Chiral Diamines in Contemporary Chemical Research

Chiral diamines are a class of organic compounds that hold a privileged position in modern chemical science. Their unique structural and stereochemical properties make them indispensable as chiral ligands in asymmetric catalysis, as resolving agents, and as fundamental building blocks for the synthesis of complex, biologically active molecules. The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms, is a particularly important scaffold found in numerous pharmaceutical agents. acs.org The introduction of stereocenters into the piperazine core, creating chiral piperazines, dramatically expands its utility, allowing for fine-tuned, three-dimensional interactions with biological targets.

The precise spatial arrangement of substituents on a chiral piperazine can significantly influence the pharmacological and pharmacokinetic properties of a drug molecule. nih.gov Consequently, the development of synthetic methods to access stereochemically pure piperazine derivatives is a major focus of research in medicinal chemistry and drug development. acs.orgnih.gov These scaffolds are integral to drugs targeting a wide array of conditions, including cancer, infectious diseases, and central nervous system disorders.

The (2R,6R)-2,6-Diethylpiperazine Scaffold: Stereochemical and Synthetic Context

The compound this compound is a specific stereoisomer of 2,6-diethylpiperazine. The (2R,6R) designation defines the absolute configuration at the two chiral carbon centers (C2 and C6), indicating that the ethyl groups are in a trans orientation relative to each other. This fixed three-dimensional structure is critical for its potential interactions in a chiral environment, such as a biological receptor or the active site of an enzyme.

While specific synthetic routes for this compound are not extensively documented in peer-reviewed literature, its synthesis can be understood through established strategies for analogous chiral 2,6-dialkylpiperazines. The stereoselective preparation of such compounds remains a challenge. nih.gov Research on the closely related (2R,6R)-2,6-dimethylpiperazine has demonstrated several effective synthetic approaches that are, in principle, applicable to the diethyl analogue. These methods often start from readily available materials from the chiral pool. nih.gov

Two prominent strategies for the synthesis of the analogous (2S,6S)-2,6-dimethylpiperazine involved either a diastereoselective triflate alkylation or an intramolecular Mitsunobu reaction as the key stereochemistry-defining step. nih.govresearchgate.net Another advanced and modular approach for creating related cis-2,6-disubstituted piperazines utilizes a Palladium-catalyzed carboamination reaction, which efficiently constructs the heterocyclic ring. nih.gov These general strategies highlight the methodologies available to chemists for accessing specific stereoisomers of 2,6-disubstituted piperazines.

Table 1: General Asymmetric Synthetic Strategies for 2,6-Disubstituted Piperazines

| Synthetic Strategy | Key Features | Target Analogue Example | Reference |

|---|---|---|---|

| Diastereoselective Triflate Alkylation | Utilizes a chiral starting material; a key bond-forming step establishes the second stereocenter. | (2R,6R)-2,6-Dimethylpiperazine | researchgate.netlookchem.com |

| Intramolecular Mitsunobu Reaction | Cyclization of a chiral precursor to form the piperazine ring with controlled stereochemistry. | (2R,6R)-2,6-Dimethylpiperazine | researchgate.netlookchem.com |

| Pd-Catalyzed Carboamination | Modular approach forming the heterocycle and two new bonds in one key step from amino acid precursors. | cis-2,6-Disubstituted N-Aryl Piperazines | nih.gov |

Research Trajectory and Scope of the Academic Investigation

The research trajectory for chiral piperazines has evolved from the synthesis of simple derivatives to the highly targeted creation of enantiomerically pure and polysubstituted analogues for specific applications. acs.org A significant area of investigation involves structure-activity relationship (SAR) studies, where systematic changes to the structure of a molecule are made to optimize its biological activity. nih.gov

In this context, the investigation of (2R,6R)-2,6-dialkylpiperazines is of considerable interest. For instance, derivatives of the analogous (2R,6R)-2,6-dimethylpiperazine have been identified as potent allosteric inhibitors of the enzyme Carbamoyl phosphate (B84403) synthetase 1 (CPS1), a potential target in cancer therapy. nih.gov In these studies, the (2R,6R) stereochemistry was found to be crucial, exhibiting an 18-fold enhancement in activity compared to other stereoisomers. nih.gov

The academic investigation into this compound can be viewed as a logical extension of this research. By replacing the methyl groups with ethyl groups, researchers can probe the effect of substituent size on binding affinity and biological activity. While detailed research findings for the diethyl compound are sparse, its value lies in its potential to further elucidate SAR and lead to the development of new therapeutic agents or specialized chiral catalysts. The compound exists as a tangible chemical entity, available from commercial suppliers, facilitating its use in such exploratory research. bldpharm.com

Table 2: Physicochemical Properties of the Analogous Compound (2R,6R)-2,6-Dimethylpiperazine Note: This data is for the dimethyl analogue and serves as a reference point.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄N₂ | nih.gov |

| Molecular Weight | 114.19 g/mol | nih.gov |

| Boiling Point | 161.1 ± 8.0 °C at 760 mmHg | chemsrc.com |

| Flash Point | 45.0 ± 0.0 °C | chemsrc.com |

| Density | 0.8 ± 0.1 g/cm³ | chemsrc.com |

Structure

3D Structure

Properties

CAS No. |

682740-57-4 |

|---|---|

Molecular Formula |

C8H18N2 |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

(2R,6R)-2,6-diethylpiperazine |

InChI |

InChI=1S/C8H18N2/c1-3-7-5-9-6-8(4-2)10-7/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |

InChI Key |

WOTDHTQZNQMLIS-HTQZYQBOSA-N |

Isomeric SMILES |

CC[C@@H]1CNC[C@H](N1)CC |

Canonical SMILES |

CCC1CNCC(N1)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2r,6r 2,6 Diethylpiperazine

Stereoselective Synthesis Approaches

Achieving the desired (2R,6R) stereochemistry for 2,6-diethylpiperazine requires sophisticated synthetic strategies that can control the three-dimensional arrangement of the substituents on the piperazine (B1678402) ring. These methods can be broadly categorized into those that build the chiral centers during ring formation and those that utilize pre-existing stereocenters.

Asymmetric Construction of the Piperazine Ring System

Asymmetric synthesis involves creating the chiral piperazine ring from achiral or racemic precursors, where the stereochemistry is induced during a key chemical transformation. A prominent strategy is the use of transition-metal catalysis, particularly with palladium, to construct the heterocyclic ring and form two chemical bonds simultaneously. nih.govthieme-connect.com For instance, a palladium-catalyzed carboamination reaction can be employed, where an alkene-tethered amine cyclizes with an aryl bromide. nih.govacs.orgnih.gov This approach allows for the modular construction of N-aryl-2,6-disubstituted piperazines with high enantiomeric excess (>97% ee) and good diastereomeric ratios (14-20:1 dr). nih.govnih.gov While many examples focus on N-aryl derivatives, the principles of asymmetric catalysis are fundamental to generating enantiomerically enriched piperazine cores.

Another powerful method is the catalytic reductive cyclization of dioximes. This strategy involves the conversion of a primary amine into a bis(oximinoalkyl)amine, which then undergoes reductive cyclization to form the piperazine ring. mdpi.comresearchgate.net The stereoselectivity of this cyclization can be controlled, often favoring the formation of cis-isomers. mdpi.comresearchgate.net

Enantiopure Synthesis Strategies for 2,6-Disubstituted Piperazines

Enantiopure synthesis relies on the use of starting materials that already possess the desired stereochemistry. This "chiral pool" approach is one of the most straightforward ways to ensure the correct absolute stereochemistry in the final product. acs.org The challenge lies in transferring the chirality of the precursor to the 2,6-disubstituted piperazine product without racemization.

A common and effective strategy involves using readily available chiral amino acids as precursors. nih.govacs.orgnih.gov For example, a chiral amino acid can be converted into a protected bromoamine or a cyclic sulfamidate intermediate. organic-chemistry.orgacs.org These intermediates contain the pre-defined stereocenter that will become the C2 position of the piperazine ring. Subsequent cyclization preserves this stereochemistry, leading to an enantiomerically pure product. Syntheses starting from enantiopure building blocks can yield 2,6-disubstituted piperazines with high optical purity. acs.org The synthesis of chiral 2,6-disubstituted piperazines has also been achieved by leveraging chiral auxiliaries to direct the stereoselective addition of substituents onto a pre-formed piperazine ring. acs.org

Diastereoselective Routes and Chromatographic Separation Techniques

When synthesizing piperazines with two stereocenters, such as the 2,6-disubstituted variants, two diastereomers are possible: cis and trans. Diastereoselective reactions are designed to preferentially form one diastereomer over the other.

Palladium-catalyzed intramolecular hydroamination is a key reaction that exhibits high diastereoselectivity. organic-chemistry.org Depending on the reaction conditions and the nature of the catalyst and substrate, this method can be tuned to favor either the cis or trans product. For example, Wolfe and co-workers developed a synthesis that was highly selective for the cis product, acs.org while Michael's group reported a route that selectively yields trans-2,6-disubstituted piperazines. organic-chemistry.orgacs.org In the trans-selective synthesis, the selectivity is attributed to steric effects during the cyclization step, where the C2-substituent adopts a pseudoaxial position to minimize allylic strain. organic-chemistry.org

Following a diastereoselective synthesis, the resulting mixture of cis and trans isomers must be separated to isolate the desired pure diastereomer. Chromatographic separation is the standard method for this purification. figshare.com Techniques such as flash column chromatography are used to separate the diastereomers, yielding the target compound in a diastereomerically pure form. figshare.com For instance, a four-step synthesis transforming chiral amino acids into 6-substituted piperazine-2-acetic acid esters produces a diastereomeric mixture whose cis and trans products can be efficiently separated by chromatography. figshare.com

Precursor-Based Synthetic Pathways

Synthesis from Chiral Amino Acid Derivatives

Chiral amino acids serve as versatile starting points for the asymmetric synthesis of 2,6-disubstituted piperazines. nih.govacs.orgorganic-chemistry.org The synthesis typically involves converting the amino acid into a linear precursor that contains both amine functionalities required for the final cyclization.

One established pathway involves the conversion of an amino acid into a cyclic sulfamidate. This intermediate can then undergo nucleophilic displacement with an appropriate amine-containing fragment to generate the open-chain precursor for a subsequent intramolecular hydroamination reaction. organic-chemistry.orgacs.org This modular approach allows for the synthesis of a variety of piperazines with different substituents. organic-chemistry.org

Another route transforms the amino acid into a N¹-aryl-N²-allyl-1,2-diamine intermediate. nih.govnih.gov This diamine is then subjected to a palladium-catalyzed carboamination reaction to form the piperazine ring. nih.govacs.orgnih.gov The use of amino acids as precursors provides a reliable method for establishing one of the key stereocenters in the target molecule. nih.gov

| Precursor Amino Acid | Key Intermediate | Resulting Piperazine Type | Reference(s) |

| L-Phenylalanine | Protected Bromoamine (6) | trans-2,6-Disubstituted | acs.org |

| General Amino Acids | Cyclic Sulfamidate | trans-2,6-Disubstituted | organic-chemistry.orgacs.org |

| General Amino Acids | N¹-aryl-N²-allyl-1,2-diamine | cis-2,6-Disubstituted N-Aryl | nih.govacs.orgnih.gov |

| General Amino Acids | 1,2-Diamine | 2,3-Disubstituted | nih.gov |

Cyclization Reactions for Piperazine Ring Formation

Key Cyclization Methodologies

| Cyclization Method | Catalyst/Reagent | Key Features | Reference(s) |

| Intramolecular Hydroamination | Palladium Catalyst | Highly diastereoselective, forms C-N bond. | organic-chemistry.orgacs.org |

| Palladium-Catalyzed Carboamination | Palladium Catalyst | Forms two bonds (C-N, C-C) simultaneously; good for cis-isomers. | nih.govacs.orgnih.gov |

| Reductive Cyclization of Dioximes | 5%-Pd/C or Ra-Ni | Utilizes primary amines and nitrosoalkenes; often cis-selective. | mdpi.comresearchgate.net |

| Mitsunobu Cyclization | BF₃·OEt₂ / DEAD, PPh₃ | Used for ring-opening of aziridines followed by cyclization. | researchgate.netdntb.gov.ua |

| Dieckmann Cyclization | NaH | Used for the synthesis of piperazine-2,5-diones (diketopiperazines). | thieme-connect.com |

| Reductive Amination | Sodium Triacetoxyborohydride | Intramolecular reaction to form bicyclic piperazine systems. | mdpi.com |

Intramolecular palladium-catalyzed hydroamination of aminoalkenes is a powerful method for forming the piperazine ring with high diastereoselectivity. organic-chemistry.orgorganic-chemistry.org Similarly, palladium-catalyzed carboamination reactions generate the heterocyclic ring by forming two bonds in a single step. nih.gov A conceptually different approach involves the double Michael addition of nitrosoalkenes to a primary amine, followed by a catalytic reductive cyclization of the resulting dioxime intermediate to furnish the piperazine ring. mdpi.comresearchgate.net For precursors derived from chiral aziridines, a Mitsunobu cyclization can be employed to form the final ring structure. researchgate.netdntb.gov.ua While not leading directly to piperazines, the Dieckmann cyclization is a notable method for creating the related piperazine-2,5-dione core, which can be a precursor to fully reduced piperazines. thieme-connect.com

Catalytic Reductive Cyclization Strategies

Catalytic reductive cyclization represents a powerful and atom-economical approach for the synthesis of piperazine rings. These methods often involve the formation of the heterocyclic ring from acyclic precursors through a series of catalytic steps, culminating in a final reduction and cyclization.

A notable strategy involves the palladium-catalyzed intramolecular hydroamination of aminoalkenes. This method provides a modular route to 2,6-disubstituted piperazines. organic-chemistry.org The process starts with the synthesis of the necessary aminoalkene precursors, which can be derived from amino acids. The key step is the intramolecular cyclization facilitated by a palladium catalyst, which has been shown to be highly diastereoselective. organic-chemistry.orgrsc.org Specifically, the use of certain protecting groups on the nitrogen atoms can favor the formation of the trans-2,6-disubstituted piperazines. organic-chemistry.orgthieme-connect.com The stereochemical outcome is influenced by steric effects during the cyclization, where the substituent at the 2-position tends to adopt a pseudoaxial orientation to minimize allylic strain. organic-chemistry.org

Another innovative catalytic reductive cyclization involves the use of iridium catalysts. For instance, the condensation of 1,2-diols and amines in the presence of a catalyst like [Cp*IrCl2]2 can yield substituted piperazines. researchgate.net This method is advantageous as it often uses water as a solvent and produces water as the only byproduct, aligning with the principles of green chemistry. The mechanism is thought to proceed through the dehydrogenation of the diol to an α-hydroxy aldehyde, followed by condensation with an amine, rearrangement, and subsequent reduction. researchgate.net

A more recent approach has demonstrated the assembly of 2,6-disubstituted piperazines from primary amines via a double oximinoalkylation followed by a catalytic reductive cyclization of the resulting dioximes. mdpi.com This process involves the catalytic hydrogenolysis of the N-O bonds in the dioxime intermediate, leading to a diimine which then cyclizes. Subsequent hydrogenation yields the piperazine product. mdpi.com This method has shown a preference for the formation of the cis-2,6-isomer, which is rationalized by the addition of hydrogen from the less sterically hindered face of the dihydropyrazine (B8608421) intermediate. mdpi.com

Table 1: Comparison of Catalytic Reductive Cyclization Strategies

| Catalyst System | Precursors | Key Features | Stereoselectivity |

|---|---|---|---|

| Palladium-based | Aminoalkenes derived from amino acids | Modular synthesis, tolerates various substituents. organic-chemistry.org | Highly diastereoselective for trans isomers. organic-chemistry.orgthieme-connect.com |

| Iridium-based | 1,2-Diols and amines | Green and atom-economical, often uses water as a solvent. researchgate.net | Dependent on substrates. |

| Nickel/Palladium | Dioximes from primary amines | Forms cis isomers preferentially. mdpi.com | Predominantly cis. mdpi.com |

Multi-Step Synthetic Route Design and Optimization

The synthesis of enantiomerically pure (2R,6R)-2,6-diethylpiperazine often necessitates multi-step synthetic sequences that allow for precise control over stereochemistry. These routes are frequently designed to be modular, enabling the synthesis of a variety of substituted piperazines from common intermediates. acs.orgnih.gov

One common strategy begins with readily available chiral amino acids. A multi-step sequence can transform these precursors into 6-substituted piperazine-2-acetic acid esters. rsc.org These intermediates can then be further functionalized. Such routes often involve several key transformations, including protection of functional groups, activation, and cyclization steps. The diastereomeric products can often be separated chromatographically to yield the desired stereoisomer. rsc.org

For the synthesis of the related (2R,6R)- and (2S,6S)-2,6-dimethylpiperazine, two efficient routes have been reported. The first relies on a diastereospecific triflate alkylation as the key bond-forming step. The second employs a novel intramolecular Mitsunobu reaction to establish the required stereochemistry. lookchem.comresearchgate.netresearchgate.net These approaches highlight the importance of key strategic reactions in achieving the desired enantiopurity.

Table 2: Key Steps in Multi-Step Syntheses of 2,6-Disubstituted Piperazines

| Starting Material | Key Transformation(s) | Target Intermediate/Product | Reference(s) |

|---|---|---|---|

| Chiral Amino Acids | Multi-step conversion | 6-Substituted piperazine-2-acetic acid esters | rsc.org |

| Chiral Precursors | Diastereospecific triflate alkylation | (2R,6R)- and (2S,6S)-2,6-Dimethylpiperazine | lookchem.comresearchgate.netresearchgate.net |

| Chiral Precursors | Intramolecular Mitsunobu reaction | (2R,6R)- and (2S,6S)-2,6-Dimethylpiperazine | lookchem.comresearchgate.netresearchgate.net |

Modern Approaches to Sustainable this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. For the synthesis of this compound and related compounds, this translates to the development of greener and more atom-economical methods.

As mentioned previously, iridium-catalyzed condensation of amines and vicinal diols is a prime example of a sustainable approach. researchgate.net This reaction can be performed in water, a benign solvent, and generates water as the primary byproduct, minimizing waste. researchgate.net The catalytic nature of the process also reduces the need for stoichiometric reagents. researchgate.net

Another sustainable strategy is the use of catalytic hydrogenation. The reductive cyclization of dioximes to form piperazines, for instance, employs catalytic hydrogenation, which is a clean and efficient reduction method. mdpi.com

Furthermore, the principles of sustainable chemistry encourage the use of renewable starting materials. While not yet fully realized for this compound, future research may focus on sourcing precursors from biomass or other renewable feedstocks.

Stereochemistry and Conformational Analysis of 2r,6r 2,6 Diethylpiperazine

Determination of Absolute Configuration

The absolute configuration of a chiral molecule, its precise three-dimensional arrangement of atoms, is a fundamental aspect of its chemical identity. For a molecule like (2R,6R)-2,6-Diethylpiperazine, which has two stereocenters, the determination of the absolute configuration is crucial. The (2R,6R) designation indicates that both stereocenters at the 2 and 6 positions of the piperazine (B1678402) ring have an 'R' configuration according to the Cahn-Ingold-Prelog priority rules.

Several methods are employed to determine the absolute configuration of chiral molecules, and these can be applied to this compound.

Methods for Determining Absolute Configuration:

| Method | Description | Applicability to this compound |

| X-ray Crystallography | This technique provides a definitive 3D structure of a molecule in its crystalline state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise spatial arrangement of atoms can be determined, thus unambiguously establishing the absolute configuration. wikipedia.org | This method would be highly effective, provided a suitable single crystal of this compound or a derivative can be obtained. |

| Vibrational Circular Dichroism (VCD) | VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the correct stereoisomer can be identified. nih.gov | This technique is well-suited for determining the absolute configuration of molecules in solution and would be a powerful tool for studying this compound. |

| Chiral Synthesis | The synthesis of the molecule from a starting material of known absolute configuration, through a series of stereochemically well-defined reactions, can establish the absolute configuration of the product. | This is a common approach for producing enantiomerically pure compounds, and the stereochemistry of this compound could be confirmed if synthesized from a chiral precursor with a known configuration. |

Conformational Preferences and Dynamics of the Piperazine Ring

The six-membered piperazine ring is not planar and, similar to cyclohexane, adopts various non-planar conformations to minimize steric and torsional strain. The most stable conformation is typically a chair form. For a 2,6-disubstituted piperazine like this compound, the substituents can occupy either axial or equatorial positions.

In the case of the cis isomer, which corresponds to the (2R,6R) configuration, the piperazine ring is expected to exist predominantly in a chair conformation where both ethyl groups are in equatorial positions to minimize steric hindrance. An axial orientation would lead to unfavorable 1,3-diaxial interactions with the other ring atoms and substituents.

The conformational dynamics of the piperazine ring involve ring inversion, a process where one chair conformation flips into another. In this process, equatorial substituents become axial and vice versa. For this compound, the diequatorial conformer is expected to be significantly lower in energy than the diaxial conformer, meaning that at equilibrium, the vast majority of the molecules will be in the diequatorial conformation.

Computational studies and NMR spectroscopy are powerful tools for investigating these conformational preferences. rsc.orgnih.gov For instance, Nuclear Overhauser Effect (NOE) NMR experiments can provide information about the through-space proximity of protons, which can help in determining their relative axial or equatorial orientations. mdpi.com While specific computational or NMR data for this compound is scarce, studies on related 2-substituted and 2,6-disubstituted piperazines have shown a general preference for the substituent to be in an equatorial position in the absence of other overriding electronic or steric effects. nih.gov

Conformational Preferences of this compound:

| Conformation | Substituent Positions | Expected Stability |

| Chair | Diequatorial | Most stable |

| Chair | Diaxial | Least stable |

| Twist-Boat | - | Intermediate in energy, likely a transition state |

Application of 2r,6r 2,6 Diethylpiperazine As a Chiral Building Block and Ligand

Scaffold for Complex Molecular Architecture

Strategies for Parallel Library Synthesis and Chemical Diversification

The use of chiral scaffolds is a cornerstone in modern drug discovery, enabling the systematic exploration of chemical space to identify novel bioactive molecules. The piperazine (B1678402) ring is a well-established "privileged scaffold" due to its frequent appearance in approved drugs and its ability to present substituents in defined spatial orientations. nih.gov The specific stereochemistry of (2R,6R)-2,6-Diethylpiperazine, with its C2 symmetry and pre-defined exit vectors for substituents, makes it an attractive, albeit under-documented, core for the generation of diverse chemical libraries.

Strategies for parallel library synthesis leveraging such a scaffold primarily focus on the functionalization of the two secondary amine nitrogens. These approaches allow for the rapid creation of a multitude of distinct compounds from a common core structure.

Solid-Phase Synthesis

Solid-phase synthesis offers a powerful platform for the construction of large chemical libraries. In a typical workflow involving a 2,6-disubstituted piperazine scaffold, one of the nitrogen atoms is first attached to a solid support (e.g., a resin). This immobilization allows for the use of excess reagents and simplified purification, as unreacted reagents and by-products can be washed away.

The diversification of the scaffold can then be achieved through a series of reactions on the free secondary amine. A common strategy involves N-acylation, N-alkylation, N-sulfonylation, or reductive amination. By employing a diverse set of building blocks (e.g., carboxylic acids, alkyl halides, sulfonyl chlorides, aldehydes/ketones), a wide array of substituents can be introduced at this position. Following this initial diversification, the second nitrogen can be deprotected (if it was initially protected) or the entire molecule can be cleaved from the resin, with subsequent functionalization of the second nitrogen in solution phase. Alternatively, a "cyclocleavage" strategy can be employed where intramolecular cyclization simultaneously cleaves the product from the resin. acs.org

Solution-Phase Parallel Synthesis

While solid-phase synthesis is advantageous for large libraries, solution-phase parallel synthesis can be more flexible for smaller, more focused libraries and can facilitate reaction optimization. In this approach, the this compound scaffold would be reacted in an array of separate reaction vessels (e.g., in a 96-well plate format). Each well would contain a different building block, leading to a library of analogues. Purification of the final products in solution-phase synthesis is often achieved using techniques like liquid-liquid extraction, precipitation, or automated parallel chromatography.

A key strategy in solution-phase synthesis is the use of orthogonal protecting groups on the two nitrogen atoms of the piperazine core, if the starting material is appropriately modified. This allows for selective deprotection and functionalization of one nitrogen at a time, providing precise control over the introduction of different substituents.

Chemical Diversification Strategies

The chemical diversification of the this compound scaffold can be systematically explored by varying the types of chemical transformations and the diversity of the building blocks.

Amide Bond Formation: Coupling with a diverse library of carboxylic acids is a robust method for introducing a wide range of functional groups.

Sulfonamide Synthesis: Reaction with various sulfonyl chlorides provides another avenue for diversification, introducing different electronic and steric properties.

Reductive Amination: Condensation with a library of aldehydes or ketones followed by reduction introduces tertiary amine functionalities with diverse side chains.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates can generate libraries of ureas and thioureas, which are common motifs in bioactive molecules.

Illustrative Library Synthesis

Table 1: Example of a Diversified Library via N-Acylation

| Compound ID | R Group (from R-COOH) | Molecular Formula of Product |

| LIB-001 | 4-Chlorophenyl | C₂₀H₂₃ClN₂O |

| LIB-002 | 2-Thiophenyl | C₁₇H₂₂N₂OS |

| LIB-003 | Cyclohexyl | C₁₉H₂₈N₂O |

| LIB-004 | 3-Pyridyl | C₁₈H₂₃N₃O |

Table 2: Example of a Diversified Library via N-Sulfonylation

| Compound ID | R Group (from R-SO₂Cl) | Molecular Formula of Product |

| LIB-005 | 4-Tolyl | C₁₉H₂₆N₂O₂S |

| LIB-006 | 4-Nitrophenyl | C₁₈H₂₃N₃O₄S |

| LIB-007 | 2-Naphthyl | C₂₂H₂₆N₂O₂S |

| LIB-008 | Thiophen-2-yl | C₁₆H₂₂N₂O₂S₂ |

The systematic application of these strategies would allow for the generation of a library of compounds where the central this compound core acts as a rigid scaffold, presenting the diversified substituents in a well-defined three-dimensional arrangement. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Supramolecular Chemistry Involving 2r,6r 2,6 Diethylpiperazine

Chiral Recognition and Host-Guest Interactions

The principles of chiral recognition rely on the differential interaction between a chiral host and the enantiomers of a chiral guest molecule, leading to the formation of diastereomeric host-guest complexes with different stabilities. The well-defined three-dimensional structure of (2R,6R)-2,6-diethylpiperazine makes it a theoretical candidate for a chiral host. It possesses the potential to form distinct interactions with enantiomeric guests through a combination of hydrogen bonding, steric hindrance, and van der Waals forces. However, a thorough review of scientific literature did not yield specific studies or quantitative data, such as association constants, that detail the chiral recognition capabilities of this compound with specific guest molecules.

Self-Assembly Processes and Chiral Aggregate Formation

The ability of molecules to self-assemble into larger, ordered structures is a fundamental concept in supramolecular chemistry. For chiral molecules, this self-assembly can lead to the formation of chiral aggregates, where the chirality of the individual molecules is expressed on a larger scale. The interplay of hydrogen bonding and steric interactions in this compound could drive its self-assembly into specific chiral architectures, such as helical chains or other ordered aggregates. Such chiral aggregates can exhibit unique properties and have potential applications in areas like asymmetric catalysis and material science. Despite this potential, specific studies detailing the self-assembly behavior of this compound and the characterization of any resulting chiral aggregates are not readily found in the current body of scientific literature.

Computational Chemistry and Theoretical Studies of 2r,6r 2,6 Diethylpiperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is a lack of published research detailing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, specifically for (2R,6R)-2,6-diethylpiperazine. Consequently, data on its electronic structure, including molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges, have not been reported. These calculations are fundamental for predicting the molecule's reactivity, stability, and intermolecular interaction sites. For related piperazine (B1678402) derivatives, such calculations have been instrumental in understanding their chemical behavior.

Molecular Modeling and Conformational Landscape Analysis

A comprehensive conformational analysis of this compound through molecular modeling techniques has not been documented. While general studies on 2-substituted piperazines suggest a preference for the substituent to be in an axial position to minimize steric strain, specific energy profiles and the relative stabilities of different conformers (e.g., chair, boat, twist-boat) of the diethyl derivative have not been computationally determined. Such analyses are vital for understanding how the molecule's three-dimensional shape influences its biological activity and physical properties.

Mechanistic Insights into Synthetic Transformations Involving this compound

While various synthetic routes for chiral piperazines have been developed, computational studies elucidating the reaction mechanisms, transition states, and energy barriers for the synthesis of this compound are not present in the available literature. Theoretical investigations into synthetic pathways, such as reductive amination or cyclization reactions, could provide valuable insights for optimizing reaction conditions and improving yields of this specific stereoisomer.

Prediction of Chiroptical Spectroscopic Properties (e.g., Circular Dichroism)

There are no published predictions or experimental data on the chiroptical properties, such as the Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectra, of this compound. The prediction of these spectra through time-dependent DFT (TD-DFT) or other computational methods is a powerful tool for determining the absolute configuration of chiral molecules. For a molecule with two stereocenters like this compound, such predictions would be invaluable for its stereochemical characterization.

Future Research Directions and Emerging Opportunities

Development of Novel and Environmentally Benign Synthetic Routes

A significant thrust in contemporary organic synthesis is the adoption of green chemistry principles. Future research on the production of (2R,6R)-2,6-diethylpiperazine is focused on developing more efficient and environmentally friendly synthetic pathways. rsc.orggoogle.com The goal is to move beyond multi-step processes that often require hazardous materials and produce substantial waste. google.com

Key areas for future development include:

Biocatalytic Approaches The utilization of enzymes like transaminases or imine reductases presents a viable path for the asymmetric synthesis of the piperazine (B1678402) core. These biological catalysts function under gentle conditions and demonstrate high enantioselectivity, offering a potential reduction in the dependence on conventional metal catalysts.

Catalytic Asymmetric Synthesis A primary objective is the creation of new catalytic systems capable of directly forming the chiral piperazine ring from elementary acyclic precursors. rsc.org This could involve innovative strategies like catalytic asymmetric cyclization reactions, thereby minimizing the number of required synthetic steps. rsc.org

Flow Chemistry The use of continuous flow technology can improve the safety, efficiency, and scalability of current synthetic methods. Flow reactors enable exact control over reaction conditions, which can result in increased yields, better purity, and decreased use of solvents and generation of waste.

These innovative methods seek to produce this compound with greater purity and a smaller environmental footprint, enhancing its availability for diverse applications. rsc.org

Expansion of Catalytic Applications and Methodology Development

Although this compound has demonstrated potential as a chiral ligand and auxiliary, there is significant opportunity to broaden its application in asymmetric catalysis. sigmaaldrich.comresearchgate.net Future research will likely concentrate on the creation of new catalytic systems and methods that capitalize on its distinct structural characteristics. chemrxiv.orgchemrxiv.org

Potential areas for expansion include:

Novel Ligand Design Altering the fundamental piperazine structure to forge a new class of ligands for transition metal catalysis is a dynamic field of research. Such changes could entail adding various functional groups to adjust the steric and electronic characteristics of the metal complexes, potentially boosting catalytic activity and selectivity in a wider range of reactions. abcr.com

Organocatalysis The basic nitrogen atoms within the piperazine ring make it suitable for use as a chiral base or in hydrogen bond-driven organocatalysis. abcr.com Investigating its utility in reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions could unveil new, metal-free catalytic transformations.

Cooperative Catalysis Exploring the function of this compound in cooperative catalytic systems, where it collaborates with another catalyst, could result in new forms of reactivity and better results for complex synthetic challenges.

The following interactive data table outlines potential catalytic reactions where modified this compound ligands could be utilized.

| Catalytic Reaction | Potential Ligand Modification | Desired Outcome |

| Asymmetric Hydrogenation | Phosphine or N-heterocyclic carbene substituents | High enantioselectivity in the reduction of prochiral olefins and ketones. acs.org |

| Asymmetric C-C Bond Formation | Coordination to Lewis acidic metals | Enantioselective control in Diels-Alder, Friedel-Crafts, and allylic alkylation reactions. |

| Asymmetric C-N Bond Formation | Use as a chiral base or in combination with a transition metal | Enantioselective amination and related reactions. |

Exploration of Advanced Materials Science Applications

The chirality and structural rigidity of this compound establish it as a desirable component for fabricating advanced functional materials. rsc.orgresearchgate.net Although research in this domain is in its nascent stages, it shows considerable promise. yale.edu

Emerging applications in materials science consist of:

Chiral Polymers and Membranes Integrating this compound into polymer backbones can yield chiral polymers with distinctive properties. rsc.orgrsc.org These materials could find use in enantioselective separations, for instance, as chiral chromatography stationary phases or as membranes for resolving racemic mixtures. rsc.org

Metal-Organic Frameworks (MOFs) Employing this chiral diamine as a linker in the assembly of MOFs can facilitate the creation of porous materials with chiral channels. Such chiral MOFs have potential uses in enantioselective adsorption, separation, and catalysis.

Supramolecular Assemblies The capacity of the piperazine unit to engage in hydrogen bonding and other non-covalent interactions can be harnessed to construct intricate, self-assembled supramolecular structures. These could be applied in fields such as molecular recognition and controlled-release systems.

Interdisciplinary Research in Chiral Recognition and Sensing

The capacity to differentiate between enantiomers is vital in numerous disciplines, including pharmacology and materials science. The C2-symmetric structure of this compound makes it a prime candidate for uses in chiral recognition and sensing. mdpi.com

Future interdisciplinary research in this field may encompass:

Chiral Sensors The development of sensors where this compound is affixed to a surface or integrated into a reporter molecule. mdpi.com These sensors could identify specific enantiomers by detecting changes in optical, electrochemical, or other physical properties. mdpi.com

NMR Chiral Solvating Agents Further development of this compound and its derivatives as chiral solvating agents for nuclear magnetic resonance (NMR) spectroscopy could offer a straightforward and efficient means of ascertaining the enantiomeric purity of other chiral compounds.

Enantioselective Binding Studies Examining the fundamental interactions between this compound and various chiral molecules can offer understanding of the principles of chiral recognition. This knowledge can then be applied to engineer more effective chiral selectors and sensors.

The creation of new instruments and techniques for chiral recognition based on this piperazine derivative could substantially influence analytical chemistry and the formulation of stereochemically pure pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2R,6R)-2,6-Diethylpiperazine, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The synthesis of chiral piperazine derivatives like this compound often involves asymmetric catalysis or resolution. For example, highlights the use of benzoic acid derivatives as starting materials, with optimization of solvents (e.g., dichloromethane vs. THF), reaction time, and reagent ratios to enhance yield and stereochemical control. demonstrates the importance of chiral precursors (e.g., (S)-2-hydroxypropionic acid ethyl ester) and stepwise alkylation to preserve stereochemistry. Key parameters include temperature control (0–25°C for kinetic resolution) and the use of chiral auxiliaries like Evans’ oxazolidinones to enforce the (R,R) configuration .

Q. Which analytical techniques are most effective for characterizing the enantiomeric purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak® AD-H column) is the gold standard for enantiomeric purity validation. recommends pairing this with nuclear magnetic resonance (NMR) to confirm structural integrity via coupling constants (e.g., vicinal coupling in piperazine rings). Mass spectrometry (GC-MS or LC-MS) further verifies molecular weight and fragmentation patterns, while polarimetry provides complementary optical rotation data .

Q. How can researchers mitigate racemization during the synthesis of this compound?

- Methodological Answer : Racemization is minimized by avoiding harsh acidic/basic conditions and high temperatures. emphasizes using mild deprotection agents (e.g., hydrogenolysis over Pd/C instead of strong acids) and inert atmospheres (N₂/Ar) to prevent oxidation. Kinetic studies in suggest that reaction progress should be monitored via TLC or in situ FTIR to terminate steps before equilibrium favors racemization .

Advanced Research Questions

Q. What computational modeling approaches predict the pharmacological activity of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations and molecular docking studies are critical. For instance, (QSPR/neural network models) can correlate steric/electronic properties (e.g., logP, dipole moment) with receptor binding affinities. Molecular dynamics simulations (e.g., using GROMACS) further assess conformational stability in biological environments, as demonstrated in for related ketamine metabolites .

Q. How do metabolic pathways involving hepatic CYP450 isoforms affect the bioavailability of this compound?

- Methodological Answer : outlines protocols for in vitro CYP450 inhibition/induction assays using human liver microsomes. LC-MS/MS quantifies metabolites, while fluconazole (a CYP3A4 inhibitor) can identify rate-limiting enzymatic steps. Parallel in vivo studies in mice (e.g., BALB/cJ strain) assess hepatic first-pass metabolism and plasma half-life, with tissue distribution analyzed via autoradiography .

Q. What strategies resolve contradictions in literature data on the stereochemical stability of this compound under physiological conditions?

- Methodological Answer : Contradictions often arise from varying experimental setups. recommends systematic replication studies with controlled variables (pH, temperature, ionic strength). For example, conflicting reports on hydrolysis rates can be resolved by comparing accelerated stability testing (40°C/75% RH) vs. real-time degradation profiles. Meta-analyses of published kinetic data (Arrhenius plots) further reconcile discrepancies .

Q. How can chiral resolution techniques be improved for industrial-scale production of this compound?

- Methodological Answer : and propose hybrid approaches: enzymatic resolution (e.g., lipase-mediated acyl transfer) coupled with simulated moving bed (SMB) chromatography. This reduces solvent waste and increases throughput. Continuous-flow systems with immobilized chiral selectors (e.g., β-cyclodextrin derivatives) enhance enantiomeric excess (ee > 99%) while lowering costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.